7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Description
Properties
IUPAC Name |
7-(4-methoxyphenyl)-3-(2-phenylethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-24-17-9-7-16(8-10-17)22-12-13-23-18(22)20-21-19(23)25-14-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRXPTVANUEKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been designed as potential sterol demethylase inhibitors. Sterol demethylase is an enzyme that plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
It can be inferred from related studies that 1,2,4-triazole derivatives might interact with their targets via coordination, hydrogen bonding, and stacking interactions. These interactions could lead to the inhibition of the target enzyme’s activity.
Biochemical Pathways
Given that similar compounds are potential sterol demethylase inhibitors, it can be inferred that this compound might affect the sterol biosynthesis pathway. The downstream effects could include alterations in cell membrane structure and function.
Biochemical Analysis
Biochemical Properties
7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole: plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as sterol demethylase (CYP51), which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. The compound binds to the active site of CYP51, inhibiting its activity and thereby disrupting the production of ergosterol. This interaction is primarily mediated through coordination, hydrogen bonding, and stacking interactions.
Cellular Effects
The effects of 7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole on various cell types and cellular processes are profound. In fungal cells, the compound inhibits spore germination and causes morphological changes such as wrinkles and dents on the surface of mycelia. In mammalian cells, it has been observed to influence cell signaling pathways, particularly those involved in necroptosis, a form of programmed cell death. The compound inhibits receptor-interacting protein kinase 1 (RIPK1), thereby preventing necroptosis and reducing inflammation.
Molecular Mechanism
At the molecular level, 7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole exerts its effects through specific binding interactions with biomolecules. It binds to the allosteric pocket of RIPK1, acting as a type III inhibitor. This binding prevents the activation of downstream signaling pathways that lead to necroptosis. Additionally, the compound’s interaction with CYP51 involves coordination with the heme iron, hydrogen bonding with amino acid residues, and stacking interactions with aromatic residues in the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly under conditions of high temperature and light exposure. Long-term studies have shown that the compound maintains its inhibitory effects on CYP51 and RIPK1 for several days in vitro, but its efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of 7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth and reduces inflammation without significant toxicity. At higher doses, it can cause adverse effects such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity.
Metabolic Pathways
7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole: is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, 7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of 7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its inhibitory effects on CYP51 and RIPK1. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, enhancing its efficacy.
Biological Activity
The compound 7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole belongs to the imidazotriazole family and has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, particularly focusing on its antibacterial and anticancer activities.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an imidazole ring fused with a triazole ring, along with a phenethylthio group and a methoxyphenyl substituent. The synthesis typically involves multi-step organic reactions that yield the target compound in moderate to high purity.
Antibacterial Activity
Research indicates that derivatives of imidazoles and triazoles exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication. Molecular docking studies suggest that the compound may interact effectively with the enzyme's active site, enhancing its inhibitory potential .
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Case Studies :
- In a study evaluating a series of triazole derivatives, compounds similar to 7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 32 µg/mL against various strains including MRSA and E. coli .
- Specific derivatives showed enhanced activity compared to standard antibiotics like ciprofloxacin, indicating a promising application in treating resistant bacterial infections.
Anticancer Activity
The anticancer potential of imidazo[2,1-c][1,2,4]triazole derivatives has also been explored extensively.
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and pro-apoptotic factors .
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Research Findings :
- In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .
- Structure-activity relationship (SAR) analyses indicate that modifications on the phenyl ring significantly influence anticancer activity. The presence of electron-donating groups like methoxy enhances cytotoxicity compared to unsubstituted analogs.
Data Summary
The following table summarizes key findings regarding the biological activity of the compound:
Comparison with Similar Compounds
Substituent Effects at Position 7
Variations at position 7 significantly influence electronic, steric, and biological properties:
Key Insights :
- Electron-Donating Groups (e.g., methoxy) : May improve solubility and modulate receptor binding.
- Halogen Substituents (e.g., chloro) : Enhance thermal stability and electronic effects .
- Bulkier Groups (e.g., dihydroimidazol-2-yl) : Correlate with anticancer activity, suggesting steric factors influence cytotoxicity .
Substituent Effects at Position 3
The thioether group at position 3 is critical for biological activity:
Key Insights :
- Methylthio vs. Phenethylthio : Smaller substituents (e.g., methylthio) favor antibacterial activity, while bulkier groups (e.g., phenethylthio) may alter pharmacokinetics.
Physicochemical Properties
Predicted properties of selected analogs:
Key Insights :
- Methoxy vs.
- Thiol vs. Thioether : Thiol derivatives may exhibit lower stability due to oxidation susceptibility.
Antibacterial Activity
- 7-(4-Methylphenyl)-3-methylthio derivative : MIC = 31.7 µM against S. aureus, outperforming ampicillin (MIC = 62.5 µM) .
- 7-(3-Chlorophenyl)-3-thiol derivative: Notable antifungal activity against Aspergillus niger and Fusarium oxysporum .
Mechanistic Notes: Thioether sulfur atoms likely interact with bacterial enzymes or membranes, disrupting cellular functions .
Anticancer Activity
- Dihydroimidazol-2-yl derivatives : IC50 = 2.38–3.77 µM against cervical (SISO) and bladder (RT-112) cancer cells, with apoptosis induction observed .
Q & A
Q. Methodological Approach :
- Comparative SAR : Synthesize analogs with systematic substituent changes (e.g., -OCH₃ → -F, -Cl) and evaluate via HPLC solubility assays and enzyme inhibition assays .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 14-α-demethylase, correlating with experimental IC₅₀ values .
What analytical techniques are critical for confirming the compound’s structural integrity?
Basic Research Question
- ¹H/¹³C NMR : Confirm the presence of the methoxyphenyl singlet (~δ 3.8 ppm) and imidazole/triazole protons (δ 7.1–8.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve dihedral angles between the imidazo-triazole core and substituents (e.g., 4.87° deviation in related compounds) .
Data Interpretation Tip : Cross-reference spectral data with structurally similar analogs (e.g., 4-fluorophenyl derivatives) to distinguish artifact peaks from genuine signals .
How can researchers resolve contradictions in reported biological activity data for this compound class?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) often arise from:
Q. Methodological Solutions :
- Standardize protocols : Use identical cell lines, incubation times, and negative controls across studies .
- Mechanistic studies : Perform time-kill assays (for antimicrobial activity) or cell-cycle analysis (for anticancer effects) to differentiate specific activity from nonspecific toxicity .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Scale-up hurdles include low yields in cyclization steps and purification bottlenecks. Strategies:
- Flow chemistry : Implement continuous-flow reactors for the cyclization step to improve heat transfer and reduce side products .
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) during extraction to enhance safety and scalability .
- Quality control : Use in-line FTIR to monitor reaction progress and ensure batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
